Hexamethylenetriperoxidediamine

描述

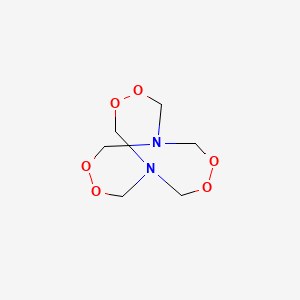

Hexamethylenetriperoxidediamine is an organic peroxide and a heterocyclic compound with a cage-like structure. It is a high explosive organic compound known for its primary explosive properties. First synthesized in 1885 by the German chemist Ludwig Legler, this compound has been used as an initiating explosive in blasting caps due to its high initiating power and inexpensive production .

准备方法

Hexamethylenetriperoxidediamine can be synthesized by reacting an aqueous solution of hydrogen peroxide with hexamine in the presence of an acid catalyst. Common acid catalysts include citric acid, acetic acid, or dilute sulfuric acid. The hydrogen peroxide concentration needs to be at least 12% w/w for optimal yields. Citric acid is generally preferred as it provides a yield of up to about 50% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with enhanced safety measures due to its high sensitivity to shock, friction, and static electricity. The process involves careful control of reaction conditions and purification steps to avoid unanticipated violent reactions .

化学反应分析

Decomposition Reactions

HMTD is known for its rapid decomposition under various conditions, which can lead to explosive detonation. The decomposition pathway involves the breakdown of the peroxide linkages, releasing gases and generating heat. The general decomposition reaction can be represented as follows:

The specific products of this decomposition can vary significantly based on environmental conditions such as temperature, pressure, and the presence of other chemicals .

Oxidation Reactions

HMTD can undergo oxidation reactions, particularly when exposed to certain solvents or under specific ionization conditions. For instance, it has been observed that HMTD oxidizes to form tetramethylene diperoxide diamine dialdehyde (TMDDD) when subjected to elevated temperatures in the presence of solvents like butyl acetate:

The yield of this oxidation can reach up to 25% under controlled conditions .

Gas-Phase Reactions

Recent studies have shown that HMTD interacts with alcohols in gas-phase reactions under atmospheric pressure chemical ionization (APCI) conditions. In these reactions, alcohols attack the methylene carbons of HMTD, resulting in the formation of adducts while releasing hydrogen peroxide:

This unique behavior highlights the reactivity of HMTD and its potential applications in analytical chemistry for enhancing detection methods .

Comparative Analysis with Other Explosives

To understand the unique properties of HMTD, a comparison with other organic peroxides is useful. The following table summarizes key characteristics:

| Compound Name | Chemical Formula | Sensitivity Level | Stability |

|---|---|---|---|

| Hexamethylenetriperoxidediamine (HMTD) | C₆H₁₂N₂O₆ | Very High | Low |

| Triacetone Triperoxide (TATP) | C₉H₁₈O₆ | Very High | Moderate |

| Dinitrotoluene (DNT) | C₇H₅N₃O₄ | Moderate | High |

| Lead Azide | C₂H₅N₇O₅Pb | High | Moderate |

This table illustrates that while HMTD is highly sensitive and unstable, it is often compared with other explosives that may offer different stability profiles and sensitivities .

科学研究应用

Detection of Explosives

HMTD has gained prominence in forensic science for its role in detecting homemade explosives. Its presence has been identified in various terrorist activities, including the 2005 London bombings and other high-profile attacks. The detection methods employed include:

- High-Performance Liquid Chromatography (HPLC) : An HPLC-APCI-MS method has been developed for trace analysis of HMTD alongside triacetonetriperoxide (TATP). The limit of detection was reported at 0.26 ng on column .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized techniques using GC/MS have successfully detected HMTD traces at concentrations as low as 0.1 ng in acetone solutions .

Case Studies

- Post-Blast Analysis : In forensic investigations, HMTD has been analyzed from post-blast residue using tandem mass spectrometry, which proved crucial for identifying explosive components in criminal cases .

- Environmental Monitoring : HMTD residues can be traced in wastewater from clandestine laboratories, providing insights into illegal explosive manufacturing locations.

Analytical Chemistry Applications

HMTD's unique properties have made it a subject of interest in analytical chemistry, particularly regarding its interactions with other compounds during mass spectrometric analysis.

- Enhanced Detection Techniques : Research has shown that HMTD can form adducts with primary and secondary amines, improving detection sensitivity in mass spectrometry .

- Electrospray Ionization Mass Spectrometry : A study demonstrated that HMTD could be oxidized to tetramethylene diperoxide diamine dialdehyde (TMDDD), enhancing its detection limits significantly .

Mining Industry Applications

Historically, HMTD was utilized as a primary explosive in the mining sector due to its high initiating power and cost-effectiveness. However, its use has diminished due to safety concerns surrounding its sensitivity to environmental stimuli.

Safety Concerns and Challenges

Despite its applications, HMTD poses significant safety risks due to its extreme sensitivity. Handling protocols must be strictly adhered to in both laboratory and field settings to prevent accidental detonation.

作用机制

The explosive nature of Hexamethylenetriperoxidediamine is attributed to its peroxide functionalities, which decompose to release a large amount of energy. The compound’s cage-like structure with nitrogen atoms in a trigonal planar geometry contributes to its instability and sensitivity to external stimuli .

相似化合物的比较

Acetone Peroxide (TATP): Another primary explosive with high sensitivity.

Dextrinated Lead Azide: A more chemically stable primary explosive used in modern applications.

Hexamethylenetriperoxidediamine remains a compound of significant interest in both scientific research and industrial applications due to its unique properties and explosive potential.

生物活性

Hexamethylenetriperoxidediamine (HMTD) is a chemical compound primarily known for its use as a high explosive. Its unique structure, characterized by a cage-like arrangement of six peroxide groups connected to a central framework of carbon and nitrogen atoms, contributes to its instability and explosive properties. This article explores the biological activity of HMTD, although it is important to note that its primary function is not in pharmacology but rather in explosive applications.

Chemical Structure and Properties

HMTD has the chemical formula . The compound's structure leads to significant strain within the molecule, making it highly sensitive to various stimuli, including heat, shock, and friction. This sensitivity results in rapid decomposition that can release a large amount of energy, often resulting in explosions .

Detection and Analysis

Research has demonstrated that HMTD can interact with various compounds during mass spectrometric analysis. For example, studies have shown that HMTD can form adducts with primary and secondary amines, enhancing detection sensitivity in forensic applications .

A study conducted on the detection limits of HMTD revealed that it could be identified with a detection limit of approximately 0.30 µM when subjected to UV irradiation . This sensitivity is crucial for forensic investigations involving explosives.

Comparative Studies

HMTD shares similarities with other organic peroxides, such as triacetonetriperoxide (TATP). Both compounds exhibit high reactivity and instability, but their decomposition pathways differ significantly. Research has indicated that the thermal decomposition of HMTD is complex and varies based on environmental conditions .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | C₆H₁₂N₂O₆ |

| Primary Use | High explosive |

| Sensitivity | Highly sensitive to heat, shock, and friction |

| Detection Limit | 0.30 µM under UV irradiation |

| Research Focus | Explosive properties rather than biological activity |

属性

IUPAC Name |

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPNDNFTFSCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2COOCN(COO1)COOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074804 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-66-9 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Hexamethylenetriperoxidediamine (HMTD) difficult to analyze using traditional gas chromatography methods?

A1: HMTD's thermal instability poses a challenge for analysis using gas chromatography-mass spectrometry (GC/MS) techniques. [] This limitation arises because the high temperatures used in GC can cause HMTD to decompose before it reaches the detector, making accurate analysis impossible.

Q2: What alternative analytical techniques can be used to overcome the challenges of analyzing HMTD?

A2: Liquid chromatography-mass spectrometry (LC/MS) has proven effective in analyzing trace amounts of HMTD. [] Unlike GC/MS, LC/MS operates at lower temperatures, preserving the integrity of thermally labile compounds like HMTD. Additionally, HPLC-APCI-MS/MS has shown promise for detecting HMTD in both bulk and trace amounts, even in complex post-blast residue samples. []

Q3: Can you elaborate on the sensitivity of these analytical methods for detecting HMTD?

A3: LC/MS has shown the potential to detect HMTD at levels as low as 20 pg/µl. [] This high sensitivity is crucial for forensic applications where only trace amounts of explosive may be present. HPLC-APCI-MS/MS boasts even greater sensitivity, with a reported detection limit of 0.08 ng for HMTD using Selected Reaction Monitoring (SRM) mode. []

Q4: How does the detonation velocity of HMTD compare to other peroxide explosives like TATP?

A4: Studies have investigated the detonation velocity of HMTD at various densities. At an apparent density of 0.38 g/cm3, HMTD exhibits a detonation velocity consistent with values reported in the literature for higher densities. [] This data contributes to the understanding of HMTD's explosive properties and its behavior under different conditions.

Q5: What are the typical precursors used in the illicit synthesis of HMTD?

A5: HMTD can be synthesized using readily available materials like hydrogen peroxide, hexamine, and citric acid. [] In one case study, authorities suspected the illegal production of HMTD when they found containers labeled "citric acid", "hexamine", and a hair coloring developer containing hydrogen peroxide in a suspect's residence. This highlights the importance of identifying not just the explosive itself, but also its precursors in forensic investigations.

Q6: Are there any field-deployable methods for detecting peroxide-based explosives like HMTD?

A6: Yes, a rapid field test utilizing a colorimetric approach has been developed for detecting HMTD and TATP. [] The method involves decomposing the peroxide explosive with UV irradiation, leading to the formation of hydrogen peroxide. The released hydrogen peroxide is then detected through a color change reaction using horseradish peroxidase (POD) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS) or p-hydroxyphenylacetic acid (pHPAA). This field test offers a convenient and portable solution for on-site detection of peroxide-based explosives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。